molecular formula C6H10N2O B6206221 3-azabicyclo[3.1.0]hexane-3-carboxamide CAS No. 1860537-81-0

3-azabicyclo[3.1.0]hexane-3-carboxamide

Cat. No.: B6206221
CAS No.: 1860537-81-0
M. Wt: 126.2
InChI Key:
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Description

3-Azabicyclo[310]hexane-3-carboxamide is a heterocyclic organic compound characterized by its bicyclic structure containing nitrogen and a carboxamide group

Synthetic Routes and Reaction Conditions:

  • Transition Metal Catalysis: Recent advances in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives involve transition metal catalysis. These methods often employ palladium, rhodium, or nickel catalysts to facilitate the formation of the bicyclic structure.

  • Photochemical Decomposition: Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines. This method offers mild reaction conditions and excellent functional group tolerance.

  • Industrial Production Methods: On an industrial scale, the synthesis of 3-azabicyclo[3.1.0]hexane-3-carboxamide typically involves optimizing these catalytic and photochemical methods to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the carboxamide group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles, depending on the desired product

Major Products Formed:

  • Oxidation typically yields carboxylic acids or ketones.

  • Reduction can produce amines or alcohols.

  • Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane-3-carboxamide has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the design of enzyme inhibitors.

  • Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-azabicyclo[3.1.0]hexane-3-carboxamide exerts its effects depends on its specific application. For example, as a DDP-IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which helps regulate blood glucose levels.

Molecular Targets and Pathways Involved:

  • DDP-IV Inhibition: Targets the DDP-IV enzyme, involved in the regulation of glucose metabolism.

  • Enzyme Inhibition: May interact with other enzymes in biological pathways, depending on the specific derivative.

Comparison with Similar Compounds

3-Azabicyclo[3.1.0]hexane-3-carboxamide is unique due to its bicyclic structure and the presence of both nitrogen and carboxamide groups. Similar compounds include:

  • 2-Azabicyclo[3.1.0]hexane-3-carboxamide: Similar structure but different stereochemistry.

  • 3-Azabicyclo[3.1.0]hexane derivatives: Various substitutions on the bicyclic core, leading to different biological activities.

Properties

CAS No.

1860537-81-0

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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